molecular formula C8H9NO4 B3058681 2-(Hydroxymethyl)-4-methyl-6-nitrophenol CAS No. 91084-83-2

2-(Hydroxymethyl)-4-methyl-6-nitrophenol

Cat. No. B3058681
Key on ui cas rn: 91084-83-2
M. Wt: 183.16 g/mol
InChI Key: SFEKVEMUJBHBLK-UHFFFAOYSA-N
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Patent
US05981135

Procedure details

The 6-nitro-2-methylol p-cresol was prepared by charging 134.3 grams of bis-methylol para cresol (BMPC) (assay: 97.9%, melting point: 124.5 to 126.5° C.), and 3000 grams of deionized water into a 5 liter, wide mouth beaker and stirring to achieve a colloidal suspension of the BMPC before 200 grams of concentrated nitric acid was added in 30 minutes as the temperature was maintained between 20 and 30° C. The mixture was mixed an additional 24 hours at room temperature before a Buchner funnel filtration. The wetcake was washed with deionized water until the effluent achieved a pH of 6. The wetcake was then vacuum oven dried (30-35° C.,<10 torr) until the residual water assay was less than 1 percent. Yield: 80 to 85%.
Name
bis-methylol para cresol
Quantity
134.3 g
Type
reactant
Reaction Step One
Name
BMPC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
3000 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:3]1[C:8]([CH3:9])=[CH:7][CH:6]=[C:5]([OH:10])[C:4]=1[CH2:11][OH:12])O.[N+:13]([O-])([OH:15])=[O:14]>O>[N+:13]([C:6]1[CH:7]=[C:8]([CH3:9])[CH:3]=[C:4]([CH2:11][OH:12])[C:5]=1[OH:10])([O-:15])=[O:14]

Inputs

Step One
Name
bis-methylol para cresol
Quantity
134.3 g
Type
reactant
Smiles
C(O)C1=C(C(=CC=C1C)O)CO
Step Two
Name
BMPC
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C1=C(C(=CC=C1C)O)CO
Name
Quantity
200 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
3000 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in 30 minutes as the temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 20 and 30° C
ADDITION
Type
ADDITION
Details
The mixture was mixed an additional 24 hours at room temperature before a Buchner funnel filtration
Duration
24 h
WASH
Type
WASH
Details
The wetcake was washed with deionized water until the effluent
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
vacuum oven dried (30-35° C.,<10 torr) until the residual water assay

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1O)CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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